REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.Cl.[C:14]([OH:18])(=[O:17])[CH:15]=O.C(OCC)(=O)C>O>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][N:10]=[CH:15][C:14]([OH:18])=[O:17])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)NN)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After leaving it overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with a saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
WASH
|
Details
|
the resulting crystals were washed with hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)NN=CC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20 mmol | |
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |